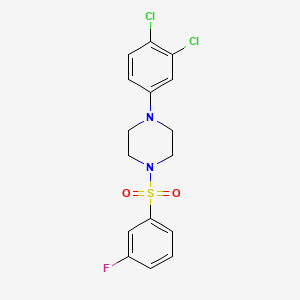
2-(Cyclohex-3-en-1-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclohex-3-en-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H15N. It is a clear, colorless to light yellow liquid that is slightly soluble in chloroform and methanol . This compound is primarily used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohex-3-en-1-yl)ethan-1-amine typically involves the reaction of cyclohexene with ethylamine under controlled conditions. One common method includes the following steps :
Preparation of the Reaction Mixture: Ethylamine is placed in a three-necked flask and cooled to -70°C under an argon atmosphere.
Addition of Cyclohexene: Cyclohexene is added to the ethylamine solution, followed by the addition of lithium powder.
Reaction Conditions: The mixture is stirred at -70°C for 2 hours, then warmed to -30°C, and additional lithium powder is added. The mixture is stirred again at -30°C for 2 hours before being allowed to warm to room temperature overnight.
Workup: The reaction mixture is treated with water and extracted with chloroform. The organic phases are combined, dried over sodium sulfate, filtered, and evaporated to yield the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient separation and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclohex-3-en-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original amine.
Aplicaciones Científicas De Investigación
2-(Cyclohex-3-en-1-yl)ethan-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Cyclohex-3-en-1-yl)ethan-1-amine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for dopamine beta-monooxygenase, which catalyzes the allylic hydroxylation of the compound to form ®-2-amino-1-(1-cyclohexenyl)ethanol . This reaction involves the transfer of an oxygen atom from the enzyme to the substrate, resulting in the formation of a hydroxylated product.
Comparación Con Compuestos Similares
Cyclohexylamine: A saturated analogue with similar applications in organic synthesis.
Cyclohexenylmethylamine: Another unsaturated amine with comparable reactivity.
Cyclohexenylethylamine: A closely related compound with similar chemical properties.
Uniqueness: 2-(Cyclohex-3-en-1-yl)ethan-1-amine is unique due to its specific structure, which combines an unsaturated cyclohexene ring with an ethylamine side chain. This structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes .
Propiedades
IUPAC Name |
2-cyclohex-3-en-1-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPQPEBYXODWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B2853402.png)




![4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2853412.png)
![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2853413.png)






